6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one, also known as 6-AAC, is a heterocyclic compound that has been studied for its potential applications in biochemistry, medicine, and organic synthesis. It is a derivative of the pyridazinone family of compounds and is composed of an azetidinone ring fused to a pyridazinone ring. 6-AAC has been studied for its ability to act as a catalyst in organic syntheses, its ability to inhibit the growth of pathogenic bacteria, and its potential to act as a drug target in the treatment of cancer.
Scientific Research Applications
Biological and Medicinal Applications of Heterocyclic Compounds
Heterocyclic compounds, including pyrimidine and pyridazine derivatives, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. For instance, pyrimidine derivatives are known for their anti-inflammatory, antibacterial, antiviral, antifungal, and anticancer properties. Their structure-activity relationships (SARs) have been extensively studied, revealing that modifications on the pyrimidine ring can significantly influence their biological activities. This has led to the development of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Optical and Electronic Applications
Pyrimidine and pyridazine derivatives are also utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. Their application extends to the development of novel optoelectronic materials, demonstrating the versatility of these heterocyclic compounds beyond biological applications (Jindal & Kaur, 2021).
Contribution to Food Science and Safety
In the context of food science, research has highlighted the role of heterocyclic compounds in the formation and fate of processing-related food toxicants. Understanding the chemical reactions that lead to the formation of harmful compounds during food processing is essential for developing safer food products. For example, the study of pyridazine derivatives like PhIP offers insights into the mechanisms of its formation and elimination, contributing to the improvement of food safety standards (Zamora & Hidalgo, 2015).
properties
IUPAC Name |
3-(3-aminoazetidine-1-carbonyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-5-3-12(4-5)8(14)6-1-2-7(13)11-10-6/h1-2,5H,3-4,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSVLCHGLGHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=O)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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